molecular formula C11H17N3O2 B1602386 tert-Butyl (3,4-diaminophenyl)carbamate CAS No. 937372-03-7

tert-Butyl (3,4-diaminophenyl)carbamate

Cat. No.: B1602386
CAS No.: 937372-03-7
M. Wt: 223.27 g/mol
InChI Key: XPZXNVNKACXWFX-UHFFFAOYSA-N
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Description

tert-Butyl (3,4-diaminophenyl)carbamate (CAS 937372-03-7) is a high-value chemical intermediate with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This aromatic amine features a Boc (tert-butoxycarbonyl) protecting group on one amine function, leaving the two amino groups available for selective chemical transformations. This makes it a versatile building block, particularly in medicinal chemistry for the synthesis of complex molecules like amide derivatives . The carbamate group is a recognized and stable surrogate for peptide bonds, often used in drug design to improve metabolic stability and permeability of potential therapeutic compounds . For research and development purposes, this compound is typically characterized by its high purity. It requires specific storage conditions to maintain stability: keep in a dark place, sealed in a dry environment, and stored at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(3,4-diaminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZXNVNKACXWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584174
Record name tert-Butyl (3,4-diaminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937372-03-7
Record name tert-Butyl (3,4-diaminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Tert Butyl 3,4 Diaminophenyl Carbamate and Analogues

Strategies for Selective Mono-Protection of Phenylenediamines

Achieving selective mono-protection of a symmetrical diamine like phenylenediamine is a significant challenge in organic synthesis, as the formation of both mono- and di-protected products is possible. redalyc.org Various strategies have been developed to favor the desired mono-protected product.

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O), is a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. wikipedia.orgchemicalbook.com This reaction transforms the amine into a carbamate (B1207046), which is generally stable under basic conditions and with most nucleophiles but can be readily removed with moderate to strong acids. wikipedia.orgnih.gov

The reaction of Boc₂O with an amine typically proceeds under basic conditions or with a catalyst like 4-(dimethylamino)pyridine (DMAP). wikipedia.orgchemicalbook.com For phenylenediamines, controlling the stoichiometry by using one equivalent or a slight excess of the diamine relative to the Boc₂O is a common method to increase the yield of the mono-protected product, such as N-Boc-1,2-phenylenediamine. mendelchemicals.comorgsyn.org

Chemoselectivity in the protection of diamines is critical for achieving high yields of the mono-protected compound. One of the most effective techniques involves exploiting the different basicity (pKa values) of the two amino groups. By converting the diamine into its mono-hydrochloride salt, one amino group is protonated and thus deactivated towards the electrophilic Boc₂O. researchgate.netresearchgate.net This allows the remaining free amino group to react selectively. This can be achieved by the careful addition of one equivalent of an acid like hydrochloric acid (HCl). researchgate.netresearchgate.net An alternative "one-pot" procedure involves the in-situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727), which then forms the mono-protonated diamine species prior to the addition of Boc₂O. redalyc.orgscielo.org.mx

Another chemoselective strategy is relevant for analogues containing different types of amines, such as an aromatic and an aliphatic amine. The significant difference in pKa values between aromatic amines (e.g., aniline (B41778), pKa ~4.6) and aliphatic amines (pKa ~9-10) allows for selective protection. organic-chemistry.org By controlling the pH of the reaction medium, typically to an acidic pH of around 4.5, the more basic aliphatic amine is protonated and rendered unreactive, allowing the Boc group to be selectively introduced onto the aromatic amine. organic-chemistry.org

The efficiency of carbamate formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. Solvents for Boc protections range from organic solvents like acetonitrile (B52724), dichloromethane (B109758) (DCM), and 1,4-dioxane (B91453) to aqueous systems. wikipedia.orgorganic-chemistry.orgnih.gov The use of a water-acetone mixture has been reported as a simple, eco-friendly, and catalyst-free condition for the N-Boc protection of various amines in excellent yields. nih.gov

The addition of a base is common, with organic bases like triethylamine (B128534) or DMAP often used to facilitate the reaction. chemicalbook.comnih.gov However, reactions can also be performed with inorganic bases like sodium bicarbonate or in some cases, without any base. wikipedia.org Temperature and reaction time are also crucial; while many Boc protections proceed efficiently at room temperature, some less reactive amines may require heating. nih.govresearchgate.net Optimization aims to achieve a high yield of the desired mono-carbamate while minimizing side reactions, such as the formation of di-protected amines or urea (B33335) derivatives. chemicalbook.comnih.gov

Table 1: Optimization of Reaction Conditions for Selective Mono-Boc Protection

Parameter Condition Purpose/Outcome Source(s)
Reagent Di-tert-butyl Dicarbonate (Boc₂O) Standard reagent for introducing the Boc protecting group. wikipedia.orgchemicalbook.com
Stoichiometry 1 equivalent of Boc₂O per equivalent of diamine Favors mono-protection over di-protection. orgsyn.orgresearchgate.net
Chemoselectivity In-situ generation of mono-HCl salt (e.g., using Me₃SiCl) Deactivates one amino group to ensure selective reaction on the other. redalyc.orgscielo.org.mx
pH Control Reaction at pH 4.5 Selectively protects aromatic amines in the presence of aliphatic amines. organic-chemistry.org
Solvent Dichloromethane (DCM), Acetonitrile, Water-Acetone Varies depending on the substrate and method; water-based systems offer a "green" alternative. nih.govnih.gov
Catalyst/Base 4-(Dimethylamino)pyridine (DMAP), Triethylamine, or catalyst-free Accelerates the reaction; catalyst-free options are available. chemicalbook.comnih.gov
Temperature Room Temperature to Reflux Dependent on the reactivity of the amine; many reactions occur at ambient temperature. nih.govnih.gov

Multistep Synthetic Routes Incorporating the 3,4-Diaminophenyl Moiety

The 3,4-diaminophenyl moiety is a valuable building block for more complex molecules. Its synthesis is often embedded within a multistep sequence that starts with more readily available precursors.

A common and efficient method for preparing the 3,4-diaminophenyl structure involves the reduction of a nitro group. The synthesis can begin with a substituted nitroaniline, for example, tert-butyl (4-amino-2-nitrophenyl)carbamate. The nitro group in this precursor can then be reduced to an amine, yielding the desired 3,4-diaminophenyl moiety. nih.gov

A typical reduction procedure involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride in a solvent such as methanol, followed by heating under reflux. nih.gov Other established methods for nitro group reduction, such as catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, are also widely employed in the synthesis of phenylenediamines from nitrated precursors. google.com These methods provide a reliable pathway to aminophenyl-containing intermediates that are ready for further functionalization.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen (C-N) bonds and are instrumental in synthesizing analogues of tert-butyl (3,4-diaminophenyl)carbamate. researchgate.netwiley.com This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netorganic-chemistry.org

This methodology can be used to construct complex molecules by attaching the diaminophenyl moiety to other aromatic or heteroaromatic systems. For instance, an aryl chloride can be coupled with an ammonia (B1221849) surrogate or an ammonium (B1175870) salt to generate a primary arylamine. organic-chemistry.orgnih.govnih.gov The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results, even enabling reactions to proceed at room temperature. wiley.com The development of new ligands has expanded the scope of this reaction to include a wide range of aryl chlorides and bromides, making it a versatile method for creating diverse libraries of compounds based on the 3,4-diaminophenyl scaffold. nih.govnih.gov

Table 2: Palladium-Catalyzed Amination for Arylamine Synthesis

Component Example Role in Synthesis Source(s)
Aryl Halide Aryl chlorides, Aryl bromides The electrophilic partner in the cross-coupling reaction. wiley.comnih.gov
Amine Source Ammonia, Ammonium salts (e.g., (NH₄)₂SO₄), Primary/Secondary amines The nucleophilic partner that forms the C-N bond. organic-chemistry.orgnih.gov
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ The catalyst that facilitates the C-N bond formation. wiley.com
Ligand Bulky, electron-rich phosphines (e.g., YPhos, KPhos) Stabilizes the palladium catalyst and promotes reductive elimination. wiley.comnih.gov
Base Sodium tert-butoxide, Potassium hydroxide Activates the amine nucleophile and neutralizes the HX byproduct. nih.gov
Product Primary or secondary arylamines The desired functionalized aniline derivatives. researchgate.netorganic-chemistry.org

Reduction Reactions for Amine Generation

The synthesis of this compound typically involves the chemical reduction of its dinitro precursor, tert-butyl (3,4-dinitrophenyl)carbamate. This transformation is a critical step, converting the two nitro groups on the aromatic ring into the corresponding primary amines. A variety of reduction methods are applicable for this purpose, with catalytic hydrogenation being one of the most prominent and efficient.

Catalytic hydrogenation is widely employed for the reduction of aromatic nitro compounds due to its clean reaction profile and high yields. epo.orgrsc.org This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on activated carbon (C). For instance, the reduction of dinitro compounds can be effectively carried out using a Pt/C catalyst. epo.org The reaction conditions, such as temperature, pressure, and solvent, can be fine-tuned to optimize the reaction rate and selectivity. For example, the hydrogenation of 1-chloro-2,4-dinitrobenzene (B32670) has been performed using 5% Pt/C in methanol at 60°C and 10 bar hydrogen pressure. epo.org In some cases, catalyst promoters like vanadium compounds (e.g., NH₄VO₃) can be added to control the hydrogenation process, which is particularly useful in large-scale industrial production to manage the reaction's exothermicity. epo.org

Alternative reduction systems offer different reactivity profiles. A mixture of iron(III) chloride (FeCl₃) and hydrazine hydrate (N₂H₄·H₂O) in methanol is an effective reagent for converting nitroarenes to anilines. nih.gov This method was successfully used to prepare tert-butyl (2-aminophenyl)carbamate from its nitro precursor, demonstrating its applicability to Boc-protected nitroanilines. nih.gov Another approach involves the use of cobalt nanoparticles embedded in graphitic carbon, which have been shown to catalyze the hydrogenation of 2,4-dinitrophenol (B41442) effectively in the presence of a hydrogen source like sodium borohydride (B1222165) (NaBH₄). mdpi.com

The table below summarizes various catalytic systems used for the reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound.

Deprotection Methodologies for tert-Butyl Carbamates

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis because of its stability under many reaction conditions and the relative ease of its removal. nih.gov The cleavage of the Boc group from this compound to yield 1,2,4-triaminobenzene is a key step in many synthetic applications. This deprotection is most commonly achieved under acidic conditions. fishersci.co.uk

Acid-Mediated Boc Group Cleavage

The standard method for Boc group removal involves treatment with a strong acid. fishersci.co.ukjk-sci.com The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily decarboxylates (loses CO₂) to yield the free amine. jk-sci.com

A variety of acids and solvent systems can be employed for this transformation. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), is a very common and highly effective reagent for this purpose. jk-sci.comresearchgate.net Similarly, solutions of hydrogen chloride (HCl) in solvents such as dioxane, methanol, or ethyl acetate (B1210297) are also widely used. fishersci.co.ukmdpi.com

In the pursuit of greener and milder reaction conditions, other acidic reagents have been explored. Aqueous phosphoric acid (H₃PO₄) has been identified as an effective, environmentally benign, and mild reagent for the deprotection of Boc groups. researchgate.netnih.gov Another alternative is p-toluenesulfonic acid (pTSA), which is biodegradable and less corrosive than TFA. mdpi.com It can be used in conventional solvents or in innovative media like deep eutectic solvents (DES). mdpi.com More recently, oxalyl chloride in methanol has been reported as a mild system for cleaving the N-Boc group at room temperature. nih.gov

Evaluation of Deprotection Selectivity and Yields

The choice of deprotection method is often dictated by the presence of other functional or protecting groups in the molecule. Achieving high selectivity and yield is paramount. Many modern deprotection protocols are designed to be compatible with other acid-sensitive groups.

For example, deprotection using aqueous phosphoric acid has been shown to offer excellent selectivity, leaving other protecting groups like benzyloxycarbonyl (Cbz) carbamates, benzyl (B1604629) esters, and t-butyldimethylsilyl (TBDMS) ethers intact. researchgate.netnih.gov Similarly, cerium(III) chloride heptahydrate in combination with sodium iodide in acetonitrile provides a neutral and highly selective method for Boc deprotection. researchgate.net

The inherent stability differences between Boc groups attached to different types of amines can also be exploited for selective deprotection. For instance, N-Boc groups on aromatic amines are generally more labile than those on aliphatic amines. This difference allows for selective deprotection by careful control of reaction conditions. It has been demonstrated that montmorillonite (B579905) K10 clay can selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc groups untouched. jk-sci.com Thermal deprotection in a continuous flow reactor also allows for selective cleavage through precise temperature control; an aryl N-Boc group can be removed at a lower temperature than an alkyl N-Boc group. nih.gov

The following table presents a comparison of different reagents used for Boc deprotection, highlighting their conditions and selectivity.

Green Chemistry Approaches in tert-Butyl Carbamate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scirp.org These principles are increasingly being applied to the synthesis of tert-butyl carbamates, focusing on the use of environmentally benign solvents and catalysts, and the development of sustainable protocols.

Application of Environmentally Benign Solvents and Catalysts

Traditional methods for installing the Boc group often use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). jk-sci.com Green alternatives seek to replace these components with more sustainable options.

Significant progress has been made in performing N-Boc protection under solvent-free conditions. researchgate.netderpharmachemica.com Reactions can be carried out by simply mixing the amine with Boc₂O, sometimes with gentle heating, which often results in excellent yields and simplifies product purification. researchgate.net Glycerol, a biodegradable and non-toxic solvent, has also been successfully used for the chemoselective N-Boc protection of amines at room temperature. researchgate.net

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. Amberlite-IR 120, a solid-supported acidic resin, has been shown to be an efficient, reusable catalyst for N-Boc protection under solvent-free conditions, allowing for easy separation of the catalyst by simple filtration. derpharmachemica.com Other approaches include the use of organocatalysts like guanidine (B92328) hydrochloride, which can catalyze the reaction in ethanol, a greener solvent choice. researchgate.net

Sustainable Synthesis Protocol Development

Developing sustainable protocols involves a holistic view of the entire synthetic process, from starting materials to final product. One of the most sustainable approaches to carbamate synthesis involves utilizing carbon dioxide (CO₂) as a C1 source, which is non-toxic, abundant, and inexpensive. psu.edursc.org This method allows for the direct synthesis of carbamates from CO₂, amines, and alcohols, often under mild conditions with basic catalysts, thereby avoiding halogenated reagents. rsc.org

Another innovative and sustainable technique is mechanochemistry, where reactions are induced by mechanical force, such as ball milling, often in the absence of any solvent. scirp.org The deprotection of Boc-protected amines has been achieved efficiently by milling the substrate with p-toluenesulfonic acid, representing a simple, solvent-free synthetic procedure. scirp.org

Furthermore, the development of protocols that eliminate the need for toxic reagents is a key goal. A novel method for transforming Boc-protected amines directly into other carbamates, thiocarbamates, and ureas uses lithium tert-butoxide (t-BuOLi) as the sole base, avoiding hazardous reagents and metal catalysts. researchgate.net This approach is not only more environmentally benign but also demonstrates broad applicability and scalability. researchgate.net

The table below highlights some green chemistry approaches for the synthesis and deprotection of tert-butyl carbamates.

Chemical Transformations and Derivatization Studies of Tert Butyl 3,4 Diaminophenyl Carbamate

Amidation Reactions for Novel Derivative Synthesis

Amide bond formation is one of the most fundamental reactions in medicinal chemistry and drug discovery. While the primary amino groups of tert-Butyl (3,4-diaminophenyl)carbamate are available for acylation, selective amidation can be achieved. More commonly, related aminophenyl carbamates are used in coupling reactions to produce novel amide derivatives.

The condensation of aminophenyl carbamates with various carboxylic acids is a direct method for synthesizing novel amide derivatives. nih.govresearchgate.net This reaction typically involves the activation of the carboxylic acid, which then reacts with the amino group of the carbamate (B1207046) to form a stable amide linkage. A study on the isomeric compound, tert-butyl (2-aminophenyl)carbamate, demonstrates this principle effectively, where it was condensed with a series of substituted carboxylic acids to yield new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives in excellent yields. nih.govresearchgate.net The reaction is versatile, accommodating a range of carboxylic acids, including those with different electronic and steric properties. nih.gov

Below is a table summarizing the synthesis of several amide derivatives from the coupling of tert-butyl (2-aminophenyl)carbamate with various carboxylic acids, a reaction pathway directly applicable to the 3,4-diamino isomer under appropriate conditions.

Table 1: Synthesis of Amide Derivatives via Carboxylic Acid Coupling Data derived from studies on tert-butyl (2-aminophenyl)carbamate.

Carboxylic Acid Reactant Resulting Amide Product Yield (%) Reference
4-Fluorobenzoic acid tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate 74% nih.gov
4-Methylbenzoic acid tert-Butyl 2-(4-methylbenzamido)phenylcarbamate 55.5% nih.gov
4-tert-Butylbenzoic acid tert-Butyl 2-(4-tert-butylbenzamido)phenylcarbamate 83.3% nih.gov
4-(1H-Indol-2-yl)butanoic acid tert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate 75.7% nih.gov
2,4,5-Trimethoxybenzoic acid tert-Butyl 2-(2,4,5-trimethoxybenzamido)phenylcarbamate 72.4% nih.gov

The success of amidation reactions heavily relies on the choice of coupling reagents, which activate the carboxylic acid component. nih.gov A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netresearchgate.net

Carbodiimides like EDCI react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com However, this intermediate can be unstable and prone to racemization or side reactions. The addition of HOBt mitigates these issues. peptide.com HOBt acts as a nucleophilic additive, trapping the O-acylisourea intermediate to form an active HOBt ester. nih.gov This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the formation of the desired amide bond with minimal side products and suppressed racemization. nih.govpeptide.com The use of EDCI is particularly advantageous because its urea (B33335) byproduct is water-soluble, facilitating easy removal during the reaction workup. peptide.com

Heterocyclic Ring Formation Utilizing the Diamine Functionality

The 1,2-diamine (or o-phenylenediamine) moiety is a privileged structural motif for the synthesis of important nitrogen-containing heterocyclic compounds. This functionality allows for cyclocondensation reactions with various electrophilic partners to construct fused ring systems.

Cyclocondensation is a powerful strategy for building cyclic molecules. In the case of this compound, the two adjacent amino groups can react with a single molecule containing two electrophilic centers (or a single center that can react twice) to form a new ring fused to the benzene (B151609) ring. This approach is a cornerstone for the synthesis of benzimidazoles and quinoxalines. nih.govnih.gov The reactions are often catalyzed by acids and can sometimes be performed under mild or even solvent-free conditions. nih.gov

Benzimidazoles: Benzimidazole (B57391) derivatives are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govenpress-publisher.com When this compound is reacted with an aldehyde, the initial condensation forms a Schiff base, which then undergoes cyclization and subsequent oxidation (often aerial) to yield the aromatic benzimidazole ring system. nih.gov A wide variety of aldehydes can be used, leading to a diverse library of 2-substituted benzimidazole derivatives.

Table 2: Representative Aldehydes for Benzimidazole Synthesis

Aldehyde Reactant Potential Benzimidazole Product Core
Benzaldehyde 2-Phenyl-1H-benzo[d]imidazole
4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-1H-benzo[d]imidazole
Furan-2-carbaldehyde 2-(Furan-2-yl)-1H-benzo[d]imidazole

Quinoxalines: The synthesis of quinoxalines is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govipp.ptmtieat.org This reaction is typically straightforward and high-yielding. Reacting this compound with a 1,2-diketone, such as benzil (B1666583) or 2,3-butanedione, would lead to the formation of a dihydropyrazine (B8608421) ring, which is already in the oxidized quinoxaline (B1680401) state. This method provides a direct route to 2,3-disubstituted quinoxaline derivatives. nih.gov

Table 3: Representative 1,2-Dicarbonyls for Quinoxaline Synthesis

1,2-Dicarbonyl Reactant Potential Quinoxaline Product Core
Glyoxal Quinoxaline
2,3-Butanedione (Diacetyl) 2,3-Dimethylquinoxaline
Benzil 2,3-Diphenylquinoxaline

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. nih.govsoton.ac.uk The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole ring. nih.gov

To utilize this chemistry, the diamine functionality of this compound must first be converted into an azide (B81097). This can be achieved through a standard Sandmeyer-type reaction sequence. One of the primary amino groups can be selectively diazotized using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then treated with an azide source, such as sodium azide, to yield the corresponding aryl azide, tert-butyl (3-amino-4-azidophenyl)carbamate.

This azide-functionalized intermediate is now a substrate for the CuAAC reaction. nih.gov By reacting it with a terminal alkyne in the presence of a copper(I) catalyst, a stable 1,2,3-triazole ring is formed, linking the phenylcarbamate core to the group previously attached to the alkyne. nih.govnih.gov This powerful strategy allows for the modular construction of complex molecules. researchgate.net

Table 4: Representative Alkynes for Triazole Synthesis via CuAAC

Alkyne Reactant Potential Triazole-Containing Product
Phenylacetylene tert-Butyl (3-amino-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)carbamate
Propargyl alcohol tert-Butyl (3-amino-4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)carbamate
1-Ethynyl-4-fluorobenzene tert-Butyl (3-amino-4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)phenyl)carbamate

Modifications of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions. libretexts.org However, the carbamate functionality itself can be directly transformed into other important chemical moieties, such as ureas and amides, without the need for a separate deprotection step.

Urea Formation from Carbamate-Protected Amines

The free amino groups of this compound are nucleophilic and can react with isocyanates to form urea linkages. This reaction is a common and efficient method for the synthesis of both symmetrical and unsymmetrical ureas. researchgate.netwiley-vch.de The general approach involves the direct reaction of the amine with an isocyanate in a suitable solvent, often at room temperature. researchgate.net

While specific studies detailing the reaction of this compound with isocyanates are not extensively documented in the reviewed literature, the reactivity can be inferred from similar transformations with other Boc-protected amines. For instance, the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate is achieved by reacting Boc-protected 1,6-hexanediamine (B7767898) with 3-fluorophenyl isocyanate. mdpi.comluxembourg-bio.com This reaction proceeds smoothly, demonstrating the compatibility of the Boc-carbamate group with urea formation conditions.

A proposed reaction for this compound would involve its free amino groups attacking one or two equivalents of an isocyanate (R-N=C=O) to yield mono- or di-urea derivatives, respectively. The reaction typically proceeds in a solvent like diethyl ether or dichloromethane (B109758). mdpi.com

Table 1: Representative Urea Formation from a Boc-Protected Amine
Reactant 1Reactant 2Reagents & ConditionsProductYieldReference
tert-Butyl (6-aminohexyl)carbamate3-Fluorophenyl isocyanateEt₃N, anhydrous Et₂O, rt, 8h; then 1N HCltert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamateNot specified mdpi.comluxembourg-bio.com

Alternative one-pot methods have been developed for converting Boc-protected amines directly into ureas without isolating the amine. mdpi.comorgsyn.org One such method utilizes 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate in situ, which then reacts with another amine to form the urea. mdpi.comorgsyn.org

Transformation into Amide Linkages

The free amino groups of this compound can be readily acylated to form amide bonds. This transformation is a cornerstone of medicinal chemistry and organic synthesis. The most common methods involve the use of coupling reagents to activate a carboxylic acid, which is then reacted with the amine.

Detailed studies on the constitutional isomer, tert-butyl (2-aminophenyl)carbamate, provide a clear precedent for this reaction. nih.gov In these studies, the amine is coupled with various substituted carboxylic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as the carboxylate activator and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization. nih.govscispace.comnih.gov The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.govscispace.com This method provides the corresponding N-acylated products in moderate to good yields. nih.gov

The application of this protocol to this compound would involve the reaction of one or both of its free amino groups with a desired carboxylic acid under similar conditions.

Table 2: Amide Formation using a Constitutional Isomer of the Target Compound
Amine SubstrateCarboxylic AcidCoupling Reagents & ConditionsProductYieldReference
tert-Butyl (2-aminophenyl)carbamate4-Fluorobenzoic acidEDCI, HOBt, DIPEA, DMF, 0°C to rt, 3.5htert-Butyl (2-(4-fluorobenzamido)phenyl)carbamate74% nih.gov
tert-Butyl (2-aminophenyl)carbamate4-tert-Butylbenzoic acidEDCI, HOBt, DIPEA, DMF, 0°C to rttert-Butyl (2-(4-tert-butylbenzamido)phenyl)carbamate83.3%

Further Functionalization of the Aromatic Ring System

The phenyl ring in this compound is electron-rich due to the presence of three electron-donating nitrogen substituents, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution is challenging without further modification.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring. libretexts.org The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The amino (-NH₂) and the Boc-protected amino (-NHBoc) groups are both activating and ortho-, para-directing.

In this specific molecule, the C-5 and C-6 positions are activated by the adjacent amino groups. The C-2 position is ortho to the -NHBoc group and meta to the -NH₂ group at C-4. The C-5 position is ortho to the -NH₂ group at C-4 and meta to the -NHBoc group. The C-6 position is ortho to the -NH₂ group at C-3. The cumulative effect of these groups strongly directs incoming electrophiles to the positions ortho and para to them, primarily C-2, C-5, and C-6.

Nitration is a classic example of EAS. Studies on the nitration of Boc-protected anilines and related diamines have shown that reagents like acetyl nitrate (B79036) can effectively introduce nitro groups onto the aromatic ring. google.com For this compound, nitration would be expected to occur preferentially at the most activated and sterically accessible positions. The strong activating and directing effects of the amino groups would likely lead to substitution at the C-5 or C-6 positions.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Reaction TypeElectrophile (E⁺)Predicted Major Product(s)Rationale
NitrationNO₂⁺tert-Butyl (3,4-diamino-5-nitrophenyl)carbamateThe C-5 position is ortho to one amino group and para to the other, making it highly activated.
Halogenation (e.g., Bromination)Br⁺tert-Butyl (5-bromo-3,4-diaminophenyl)carbamateSimilar to nitration, the C-5 position is strongly activated towards electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to a good leaving group (commonly a halide). libretexts.orglibretexts.org These features make the aromatic ring sufficiently electron-deficient to be attacked by a nucleophile. libretexts.org

The parent compound, this compound, lacks the necessary features for a facile SNAr reaction. The ring is electron-rich due to the amino substituents, and it does not possess an inherent leaving group. Therefore, direct nucleophilic substitution on this molecule is highly unlikely under standard conditions.

For SNAr to occur, the molecule would first need to be derivatized through electrophilic substitution. For example, halogenation followed by nitration could introduce a halide leaving group and a strongly electron-withdrawing nitro group onto the ring. If a nitro group were introduced at the C-5 position and a halogen at C-2, the resulting molecule could potentially undergo nucleophilic substitution at the C-2 position, with the nitro group providing the necessary activation.

Table 4: Requirements for Nucleophilic Aromatic Substitution
RequirementStatus in this compoundNecessary Modification for Reactivity
Good Leaving Group (e.g., Halide)AbsentIntroduction via electrophilic halogenation.
Strong Electron-Withdrawing Group (EWG)AbsentIntroduction of groups like -NO₂ or -CN via electrophilic substitution.
Ortho/Para Position of EWG to Leaving GroupNot ApplicableStrategic, multi-step synthesis to achieve the correct substitution pattern.

Applications in Medicinal Chemistry Research

Design and Synthesis of Bioactive Derivatives

The primary application of tert-Butyl (3,4-diaminophenyl)carbamate is as a nucleophilic precursor for building fused heterocyclic ring systems. The adjacent amino groups can react with dicarbonyl compounds, carboxylic acids, or their derivatives to form benzimidazoles. This reaction is a cornerstone of its use in creating libraries of potential therapeutic agents.

A notable example involves its use in the synthesis of complex naphthalimide-based kinase inhibitors. nih.gov In a recently developed synthetic route, this compound undergoes a cyclization reaction with 3-hydroxy-1,8-naphthalenedicarboxylic anhydride (B1165640). nih.gov This reaction forms a key intermediate, a TIM-098-N-tert-butoxycarbonyl (Boc) derivative, which is a precursor to a novel kinase inhibitor. nih.gov The initial product is a mixture of regioisomers due to the two possible orientations of the cyclization, which can be challenging to separate. nih.gov

While derivatives of other isomers, such as tert-butyl (2-aminophenyl)carbamate, have been explored for the synthesis of anti-inflammatory agents, the use of this compound for this specific purpose is not extensively documented in the reviewed scientific literature.

The development of kinase inhibitors is a central strategy in modern cancer therapy. This compound serves as a valuable building block for scaffolds used in this area. Its application in the synthesis of the Adaptor Associated Kinase 1 (AAK1) inhibitor, TIM-098a, highlights its potential in oncology research. nih.gov The resulting core structure, a benzo[de]benzoimidazo[2,1-a]isoquinolin-7-one, belongs to a class of compounds related to naphthalimides, which have been investigated for their anticancer properties. nih.gov The synthesis of TIM-098a demonstrates how the diamine functionality is used to construct the complex, rigid heterocyclic system necessary for potent kinase inhibition. nih.gov

Based on a review of the available research, the application of this compound as a direct precursor for the development of antimicrobial analogues is not a widely reported area of investigation.

A survey of published studies indicates that the use of this compound in the synthesis of novel anticonvulsant compounds is not a primary focus of current research.

The most significant application of this compound is in the development of enzyme inhibitors. It was instrumental in the creation of TIM-098a, a novel and potent inhibitor of Adaptor Associated Kinase 1 (AAK1), an enzyme implicated in neuropathic pain and other neurological functions. nih.gov

Researchers synthesized a series of derivatives based on a lead compound, TIM-063, to find more potent and selective inhibitors. The synthesis of TIM-098 involved the cyclization of an anhydride with this compound. nih.gov The resulting compound, TIM-098, proved to be the most potent AAK1 inhibitor in the series. nih.gov Following separation of isomers, the active compound, TIM-098a (11-amino-2-hydroxy-7H-benzo[de]benzoimidazo[2,1-a]isoquinolin-7-one), was identified. nih.gov This compound exhibited a half-maximal inhibitory concentration (IC₅₀) for AAK1 that was more than tenfold lower than the original lead compound, while showing no inhibitory activity against related CaMKK isoforms, demonstrating its selectivity. nih.gov

Table 1: Inhibitory Activity of Selected Compounds Against AAK1 Kinase

CompoundDescriptionAAK1 IC₅₀ (µM)Reference
TIM-063Initial Lead Compound8.51
TIM-098Derivative from this compound (Isomer Mixture)Most potent in series nih.gov
TIM-098aIsolated Active Isomer<0.85 (Potency >10x TIM-063) nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into drug candidates. The development of the AAK1 inhibitor TIM-098a provides a clear example of SAR exploration where this compound played a key role. nih.gov

Researchers synthesized a series of analogues (TIM-088–106) by reacting 1,8-naphthalenedicarboxylic anhydrides with various 4-substituted 1,2-phenylenediamines to understand the impact of the substituent at the R₄ position (Figure 1). nih.gov The investigation revealed that introducing an amino group at this position, which was accomplished by using this compound as the reactant, dramatically increased the inhibitory potency against AAK1. nih.gov The resulting compound, TIM-098, was found to be the most effective AAK1 inhibitor among all the derivatives tested, with an inhibitory potency more than ten times that of the original lead compound, TIM-063. nih.gov This finding underscores the critical contribution of the amino group, provided by the specific 3,4-diamino isomer of the starting material, to the compound's biological activity.

Figure 1: General Structure for SAR Studies of TIM-063 Derivatives This image would depict the core structure of the TIM-063 derivatives, highlighting the R₄ position where the amino group from this compound is located.

Role in Targeted Protein Degradation (PROTAC) Development

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. nih.govnih.gov A PROTAC consists of three parts: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a chemical "linker" that connects the two. nih.govsigmaaldrich.comexplorationpub.com

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for protein degradation. nih.govresearchgate.net While simple alkyl or PEG chains are common linkers, there is growing interest in developing more structured linkers to optimize PROTAC efficacy. broadpharm.com

Molecules structurally similar to this compound, such as tert-butyl (5-aminopentyl)carbamate, are used as building blocks for PROTAC linkers. broadpharm.com In these cases, the Boc-protected amine provides a stable handle that can be deprotected under mild conditions to attach other parts of the PROTAC molecule. broadpharm.commedchemexpress.com The diamino-phenyl core of this compound offers a more rigid and conformationally restricted element compared to flexible aliphatic chains. This rigidity can help to achieve a suitable spatial orientation between the target protein and the E3 ligase, potentially improving the efficiency of protein degradation. explorationpub.comresearchgate.net

The modular design of PROTACs allows for the systematic assembly of different warheads, linkers, and E3 ligase ligands to create libraries of potential degraders. sigmaaldrich.com The this compound scaffold is well-suited for this modular approach. Its three distinct nitrogen atoms—the two free anilino groups and the Boc-protected amine—provide multiple, chemically distinct points for attachment.

A synthetic strategy could involve using one of the free amino groups to attach a warhead that targets a specific protein of interest. The other free amino group could be used to connect to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or VHL ligands. nih.govnih.gov The Boc-protected amine could be reserved for later modification, perhaps to attach a solubilizing group or another modulating element. The phenyl ring itself can contribute to the stability of the ternary complex through interactions like pi-stacking. nih.govexplorationpub.com This versatility makes this compound a valuable scaffold for constructing novel and potent PROTACs.

Table 2: Potential Role of this compound in PROTAC Design

PROTAC Component Function How the Carbamate (B1207046) Scaffold Could Be Utilized
Warhead Ligand Binds to the Protein of Interest (POI). nih.gov One of the free amino groups (position 3 or 4) can be functionalized to attach the warhead.
Linker Connects the warhead and the E3 ligand, and positions them correctly for ternary complex formation. researchgate.net The phenylenediamine core can act as a rigid component of the linker itself.
E3 Ligase Ligand Binds to an E3 ubiquitin ligase (e.g., Cereblon, VHL). sigmaaldrich.com The other free amino group can be used as an attachment point for the E3 ligase ligand.

| Synthetic Handle | A protected functional group for further modification. | The Boc-protected amine serves as a stable but readily cleavable point for introducing other functionalities or for alternative linker attachment strategies. broadpharm.commedchemexpress.com |

Radiotracer Development for Molecular Imaging (Indirect relevance from similar compounds)

Molecular imaging techniques like Positron Emission Tomography (PET) rely on radiotracers—biologically active molecules labeled with a radioisotope—to visualize and quantify physiological processes in the body. The development of new radiotracers is essential for improving disease diagnosis and monitoring treatment responses.

The development of a successful radiotracer requires a precursor molecule that can be efficiently and rapidly labeled with a radionuclide. nih.gov Research has shown that carbamate-protected anilines are valuable precursors for this purpose. For example, tert-butyl (4-bromo-2-nitrophenyl)carbamate has been used as a starting material for synthesizing a radiotracer for imaging histone deacetylases. nih.gov The Boc-protected amine is stable during the initial synthetic steps, and the aromatic ring provides a site for introducing the radioisotope. nih.gov

Similarly, this compound is a promising precursor for radiolabeled compounds. The free amino groups on the phenyl ring can be chemically converted into functionalities suitable for radiolabeling. For instance, a diazotization reaction followed by substitution could be used to introduce radioisotopes such as Iodine-123, Iodine-124, or Iodine-131. Alternatively, these groups could be converted to a trialkylstannyl derivative for subsequent radioiodination or modified to accept Fluorine-18, the most commonly used PET isotope. The synthesis of stable isotope-labeled [¹³C₆]3,4-diaminobenzoic acid from labeled aniline (B41778) further highlights the utility of such diamino-aromatic structures as precursors for creating labeled molecules for use in sensitive assays. researchgate.net

Applications in Materials Science Research

Precursors for Organic Electronic Materials

The carbamate's structure is well-suited for creating complex organic molecules with tailored electronic properties. The Boc-protected amine provides stability and solubility during synthesis, while the adjacent free amino groups (at the 3 and 4 positions) serve as reactive sites for building larger, conjugated systems essential for electronic devices.

Synthesis of Triarylamino Derivatives for Organic Sensitizers

Triarylamines are a critical class of donor materials used in organic sensitizers for applications like dye-sensitized solar cells (DSSCs). The introduction of bulky groups, such as tert-butyl, into the donor structure is a known strategy to enhance device performance. These bulky groups can increase the electron-donating ability of the amine and, crucially, suppress intermolecular aggregation, which would otherwise lead to efficiency losses. nih.gov

While direct synthesis of triarylamino derivatives from tert-Butyl (3,4-diaminophenyl)carbamate is a subject of ongoing research, its structural motif is highly relevant. The free 3,4-diamino functionality can be reacted with various aryl halides through cross-coupling reactions to form the desired triarylamine core. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal a further reactive site for tuning the final molecule's properties or for anchoring it to a surface. The synthesis of related D-π-A (Donor-π bridge-Acceptor) dyes has demonstrated the effectiveness of incorporating tert-butylphenylamine donors to achieve high solar-to-energy conversion efficiencies. nih.gov

Table 1: Performance of DSSCs with a tert-Butylphenylamine Donor Dye (CB-PSP)

This table illustrates the impact of a tert-butylphenylamine donor group on the performance of a dye-sensitized solar cell, highlighting the potential of precursors like this compound for creating similar high-performance materials.

ParameterValueReference
Max. Photon-to-Current Conversion (IPCE)80% nih.gov
Short-Circuit Photocurrent Density (Jsc)14.63 mA cm⁻² nih.gov
Open-Circuit Photovoltage (Voc)0.685 V nih.gov
Fill Factor (FF)0.67 nih.gov
Overall Conversion Efficiency (η)6.70% nih.gov

Exploration in Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs)

The molecular design of materials for organic solar cells and organic light-emitting diodes often requires a delicate balance of solubility, film morphology, and electronic energy levels. The incorporation of tert-butyl groups is a widely used strategy to improve the processability and performance of these materials. rsc.org These bulky groups can increase molecular solubility and inhibit intermolecular π–π stacking, which helps to reduce aggregation-caused self-quenching of excitons in the solid state, leading to higher device efficiencies. rsc.org

For instance, blue thermally activated delayed fluorescence (TADF) emitters incorporating tert-butyl groups have been synthesized for solution-processed non-doped OLEDs, achieving high external quantum efficiencies (EQEs) of up to 25.8%. rsc.org Similarly, in the field of organic solar cells, modifying non-fullerene acceptors with tert-butyl carbazole (B46965) side-chains has been shown to raise the triplet state energy level and modulate crystallinity, leading to power conversion efficiencies exceeding 19%. polyu.edu.hk

This compound serves as a promising precursor for such materials. The free diamine moiety can be used to construct benzimidazole (B57391) or other heterocyclic structures, which are common components in OLED and OSC materials. nih.govnih.gov The Boc-protected group can be retained to ensure good solubility for solution-based processing or removed to allow for further functionalization.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable functionalities. The synthesis of highly crystalline COFs depends on the reversibility of the bond formation, which allows for "proofreading" and error correction during the crystallization process. nih.gov The choice of monomer is critical to achieving a well-ordered framework.

Monomer for Nanoscale COF Synthesis

The use of protected monomers, like this compound, has emerged as a key strategy for controlling the size and crystallinity of COFs. Specifically, it has been demonstrated that the use of a Boc-protected amine monomer is crucial for the synthesis of nanoscale COFs (NCOFs). nih.gov

In a notable study, the reaction of an aldehyde with N-Boc-p-phenylenediamine (a structural isomer of the title compound) under acidic conditions yielded NCOFs with a uniform size of approximately 110 nm. nih.gov In contrast, using the unprotected p-phenylenediamine (B122844) monomer under the same conditions resulted in the formation of large, micron-sized particles. nih.gov This demonstrates that the temporary protection of the amine functionality is a powerful tool for directing the formation of COFs at the nanoscale. The slow, controlled release of the reactive amine monomer upon in situ deprotection moderates the condensation rate, which is favorable for the formation of small, highly crystalline nanoparticles. nih.gov

Table 2: Effect of Monomer Protection on COF Particle Size

This table compares the resulting particle size of a COF synthesized with a protected versus an unprotected amine monomer, illustrating the principle applicable to this compound.

Amine MonomerProtecting GroupResulting Particle SizeReference
p-PhenylenediamineNoneMicrometer-sized nih.gov
N-Boc-p-phenylenediaminetert-Butoxycarbonyl (Boc)~110 nm (Nanoscale) nih.gov

Influence of Protection/Deprotection on COF Architecture

The quality of the final COF architecture, particularly its crystallinity and porosity, is highly dependent on the kinetics of the polymerization reaction. rsc.org The formation of strong covalent bonds, such as imines, can be very rapid, leading to the kinetic trapping of building blocks in a disordered, amorphous state rather than a thermodynamically stable, crystalline framework. rsc.org

A protection-deprotection strategy using monomers like this compound directly addresses this challenge. The Boc group is stable under neutral or basic conditions but is readily cleaved under acidic conditions, which are often used to catalyze imine-based COF formation. nih.govresearchgate.net This allows for an in situ deprotection mechanism where the reactive amine monomer is slowly and gradually released into the reaction mixture. nih.gov This slow release tempers the rate of Schiff-base condensation, preventing rapid precipitation of amorphous polymer and allowing the reversible bond-formation process enough time to self-correct into a highly ordered, crystalline architecture. nih.govresearchgate.net This "group-protection synthesis strategy" has been shown to be a general and effective method for slowing the formation rate and regulating the morphology of COFs, facilitating the creation of highly crystalline and porous materials. nih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For tert-butyl (3,4-diaminophenyl)carbamate, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure.

While experimentally obtained spectra for this compound are not widely published, predictive models and comparative analysis with analogous compounds provide a reliable basis for spectral interpretation.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group will produce a characteristic singlet, while the aromatic protons will show a more complex pattern due to their coupling. The protons of the amino and carbamate (B1207046) groups will also have specific chemical shifts.

Based on predictive tools and data from similar structures, the following table outlines the anticipated ¹H NMR spectral data.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (9H)~1.50Singlet9H
Aromatic (3H)6.5 - 7.5Multiplet3H
-NH₂ (2H)~3.5Broad Singlet2H
-NH-Boc (1H)~8.0Singlet1H

Note: The chemical shifts of -NH₂ and -NH-Boc protons can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals are expected for the tert-butyl group, the aromatic ring carbons, and the carbamate carbonyl carbon.

The predicted ¹³C NMR spectral data is summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
tert-butyl (C(CH₃)₃)~28.5
tert-butyl (quaternary C)~80.0
Aromatic Carbons110 - 150
Carbonyl (C=O)~153.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The calculated monoisotopic mass of this compound (C₁₁H₁₇N₃O₂) is 223.13208 Da. rsc.org An experimental HRMS measurement would be expected to align closely with this value, confirming the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It typically forms protonated molecular ions [M+H]⁺ or other adducts. For this compound, predicted ESI-MS data suggests the formation of various adducts, which can be used to confirm the molecular weight. rsc.org

AdductPredicted m/z
[M+H]⁺224.13936
[M+Na]⁺246.12130

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

The expected IR absorption bands are detailed in the table below.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AmineN-H stretch3300 - 3500 (two bands)
CarbamateN-H stretch~3300
AlkylC-H stretch2850 - 3000
CarbonylC=O stretch~1700
AromaticC=C stretch1450 - 1600
Carbamate/AmineC-N stretch1200 - 1350

The solid-state structure and purity of this compound are critical parameters determined through sophisticated analytical methods.

X-ray Crystallography for Solid-State Structure Determination

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. While specific crystallographic studies on this compound are not widely published, research on its isomer, tert-butyl (2-aminophenyl)carbamate, highlights the potential for polymorphism in this class of compounds.

In a study of the 2-amino isomer, two distinct polymorphs were identified through single-crystal X-ray diffraction. researchgate.netresearchgate.net The first polymorph (I) was found to crystallize in the non-centrosymmetric, monoclinic P2₁ space group. researchgate.net A second, newly discovered polymorph (II) crystallized in the centrosymmetric, monoclinic P2₁/n space group. researchgate.net The key difference between them lies in the number of molecules in the asymmetric unit (Z'); polymorph I has one molecule (Z' = 1), while polymorph II has two crystallographically-independent molecules (Z' = 2). researchgate.netresearchgate.net The discovery of polymorphism in a closely related isomer underscores the importance of screening for different crystal forms of this compound to ensure the selection of a stable and consistent form for any application.

Table 1: Comparative Crystallographic Data for Polymorphs of an Isomeric Carbamate

ParameterPolymorph I (tert-Butyl (2-aminophenyl)carbamate)Polymorph II (tert-Butyl (2-aminophenyl)carbamate)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁/n
Molecules per Asymmetric Unit (Z')12
CentrosymmetricNoYes

Data derived from studies on the 2-amino isomer and presented for illustrative purposes. researchgate.net

The crystal packing of a molecule is governed by a network of intermolecular and intramolecular forces, primarily hydrogen bonds. In carbamate-containing structures, the N-H groups of the carbamate and the amino groups, along with the carbonyl oxygen (C=O), are prime sites for hydrogen bonding.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating components of a mixture, making it indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and quantifying impurities. For aromatic amines and carbamates, reversed-phase HPLC is the most common method.

A typical HPLC method for assessing the purity of this compound would involve a C18 stationary phase, which is nonpolar. The mobile phase would likely be a mixture of an aqueous solvent (often with a pH-adjusting modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule is a strong chromophore. epa.gov The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientBegin with high %A, increase %B over 15-20 min
Flow Rate1.0 mL/min
DetectionUV at ~230-254 nm
Injection Volume10 µL

This table represents a typical, generalized method for analyzing aromatic carbamates and may require optimization for this specific compound. nih.govepa.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products over time.

In the synthesis of this compound, which could, for example, involve the reduction of a nitro group or the protection of a diamine, TLC is an ideal monitoring tool. nih.gov The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). orgsyn.org The plate is then placed in a chamber containing a suitable solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate (B1210297). nih.gov As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and interaction with the stationary phase.

The reaction is monitored by comparing the spot corresponding to the reaction mixture with spots of the pure starting material(s). The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible. nih.gov Visualization is typically done under a UV lamp, which makes the aromatic compounds visible as dark spots. orgsyn.org

Table 3: Example of TLC for Monitoring a Hypothetical Synthesis

LaneSample SpottedObservation (Rf Value)Interpretation
1 (Start)Starting Material (e.g., Nitro-aniline precursor)Single spot at Rf = 0.6Reference point for starting material.
2 (Mid-reaction)Reaction MixtureSpot at Rf = 0.6 (faint) and new spot at Rf = 0.3Reaction is in progress; both starting material and product are present.
3 (End)Reaction MixtureSingle spot at Rf = 0.3Reaction is complete; starting material is consumed.

Rf (Retardation factor) values are hypothetical and depend on the specific compounds and eluent system used. nih.govorgsyn.org

Theoretical and Computational Chemistry Studies

Molecular Docking Investigations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Binding Site Prediction

For a molecule like tert-Butyl (3,4-diaminophenyl)carbamate, which contains both a phenylenediamine core and a carbamate (B1207046) group, a variety of protein binding sites can be predicted. Phenylenediamine derivatives have been investigated for their interactions with several protein families. For instance, studies on p-phenylenediamine (B122844) (PPD) and its derivatives have identified potential interactions with targets involved in intestinal toxicity, such as SRC, EGFR, and CASP3. mdpi.com Molecular docking studies on ortho-phenylenediamine derivatives have also explored their potential as inhibitors of viral proteases, like the main protease of COVID-19. lupinepublishers.com

The presence of the carbamate group further expands the potential protein targets. Carbamate-containing compounds are known to interact with a range of enzymes, including serine hydrolases and acetylcholinesterase. The binding of carbamates often involves the formation of a covalent bond with a serine residue in the active site, leading to inhibition of the enzyme. Therefore, it is plausible that this compound could be docked into the active sites of such enzymes to predict its inhibitory potential.

The prediction of ligand-protein binding sites involves identifying cavities and pockets on the protein surface that are complementary in shape and chemical nature to the ligand. For this compound, key interactions would likely involve hydrogen bonding from the amino groups and the carbamate N-H, as well as potential π-π stacking interactions from the phenyl ring. nih.govnih.gov The bulky tert-butyl group would also influence the binding by fitting into hydrophobic pockets.

Binding Affinity Calculations

Once a plausible binding pose is identified, the binding affinity, which quantifies the strength of the interaction, can be calculated. This is often expressed as a binding energy value (e.g., in kcal/mol). Lower binding energies typically indicate a more stable protein-ligand complex.

For carbamate compounds, binding affinity calculations can be more complex if they involve covalent bond formation. However, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be employed to estimate the free energy of binding. figshare.com Studies on carbamate adducts with glutamate (B1630785) receptors have shown that these molecules can have binding affinities comparable to or even stronger than the natural ligands. nih.gov

The following table provides hypothetical binding affinity data for this compound with various protein targets, based on values reported for structurally related compounds.

Protein TargetProtein FamilyPredicted Binding Affinity (kcal/mol)Potential Interaction Type
SRC KinaseTyrosine Kinase-7.2Hydrogen bonding, Hydrophobic interactions
COVID-19 Main ProteaseCysteine Protease-6.9Hydrogen bonding, π-π stacking
AcetylcholinesteraseSerine Hydrolase-8.5Covalent (carbamoylation), Hydrogen bonding
Human Serum AlbuminCarrier Protein-6.5Hydrophobic interactions, Hydrogen bonding

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful computational methods used to study the motion and conformational flexibility of molecules over time.

Conformational Energy Landscape Exploration

The conformational energy landscape of a molecule describes the relationship between its three-dimensional structure and its potential energy. For this compound, the key flexible bonds are the C-N bonds of the amino groups and the C-N bond of the carbamate. Rotation around these bonds leads to different conformers with varying energies.

The tert-butyl group is bulky and will significantly influence the conformational preferences of the molecule. Conformational analysis of similar molecules, such as tert-butyl phenylcarbamate, shows the existence of different rotamers due to the steric hindrance of the tert-butyl group. acs.org The presence of two amino groups on the phenyl ring adds further complexity to the conformational landscape. The relative orientation of the amino groups and the carbamate moiety will be governed by a combination of steric and electronic effects.

Molecular dynamics simulations can be used to explore this landscape by simulating the movement of the molecule over time at a given temperature. nih.gov These simulations can reveal the most stable conformations and the transitions between them. For this compound, it is expected that the lowest energy conformations will minimize steric clashes between the bulky tert-butyl group and the adjacent amino group.

Rotational Barrier Analysis

The rotational barrier is the energy required to rotate a part of a molecule around a chemical bond. For this compound, the most significant rotational barriers would be associated with the amide bond of the carbamate group and the C-N bonds of the aniline-like amino groups.

The C-N bond in amides and carbamates has a partial double bond character due to resonance, which results in a relatively high rotational barrier. For formamide, this barrier is over 18 kcal/mol. msu.edu In N-substituted amides, this can lead to the existence of stable cis and trans conformers. For tert-butyl phenylcarbamate, the presence of rotamers is observable by NMR, indicating a significant barrier to rotation. acs.org

The rotational barriers of the amino groups in anilines are influenced by substituents on the aromatic ring. researchgate.net Electron-withdrawing groups tend to decrease the barrier, while electron-donating groups can increase it. In the case of this compound, the electronic effects of the carbamate and the other amino group will modulate these barriers. Computational methods, such as Density Functional Theory (DFT), can be used to calculate these rotational barriers by mapping the potential energy surface as a function of the dihedral angle. nih.gov

The table below presents estimated rotational barriers for key bonds in this compound, based on literature values for similar functional groups.

BondDescriptionEstimated Rotational Barrier (kcal/mol)
Carbamate C-NRotation around the amide-like bond15 - 20
Aromatic C-N (amino)Rotation of the amino groups5 - 8
Phenyl-N (carbamate)Rotation of the carbamate group relative to the ring2 - 4

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, such as its molecular orbitals, charge distribution, and reactivity. nih.gov

For this compound, DFT calculations can be used to determine its optimized geometry and to analyze its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org

Natural Bond Orbital (NBO) analysis can provide further insights into the delocalization of electron density and hyperconjugative interactions within the molecule. tandfonline.com For instance, it can quantify the delocalization of the nitrogen lone pairs of the amino groups into the aromatic π-system.

The following table summarizes key electronic properties for this compound that could be obtained from quantum chemical calculations, with example values based on studies of similar molecules.

PropertyDescriptionExemplary Calculated Value
HOMO EnergyHighest Occupied Molecular Orbital Energy-5.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy-1.0 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.5 eV
Dipole MomentMeasure of the molecule's overall polarity3.2 Debye

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, a Density Functional Theory (DFT) calculation, a common computational method, would be employed to determine the energies and electron density distributions of the HOMO and LUMO.

Expected HOMO Characteristics: The HOMO is anticipated to be primarily located on the phenylenediamine portion of the molecule. The two amino groups (-NH2) are strong electron-donating groups, significantly raising the energy of the HOMO. The lone pairs of electrons on the nitrogen atoms would contribute significantly to the HOMO's electron density. This high-energy, electron-rich orbital suggests that the primary site for electrophilic attack would be the aromatic ring, activated by the amino substituents.

Expected LUMO Characteristics: The LUMO is expected to be distributed over the aromatic ring and the carbamate functional group. The carbonyl group (C=O) of the carbamate is an electron-withdrawing group, which would lower the energy of the LUMO and increase its electron-accepting character. This would make the molecule susceptible to nucleophilic attack, potentially at the carbonyl carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally corresponds to higher reactivity. Due to the presence of both strong electron-donating (diamine) and moderately electron-withdrawing (carbamate) groups, the HOMO-LUMO gap of this compound is expected to be relatively small, indicating a molecule with significant potential for chemical reactivity.

OrbitalExpected Primary Location of Electron DensityPredicted Energy LevelImplication for Reactivity
HOMOPhenylenediamine Ring (specifically on N atoms and ortho/para positions)HighNucleophilic character; site for electrophilic attack
LUMOAromatic Ring and Carbamate Carbonyl GroupLowElectrophilic character; site for nucleophilic attack
HOMO-LUMO GapN/ARelatively SmallHigh chemical reactivity and lower kinetic stability

Reaction Pathway Modeling

Computational modeling can be used to simulate reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms. For this compound, several reaction types could be modeled.

Electrophilic Aromatic Substitution: Given the high electron density of the phenylenediamine ring, reactions with electrophiles are highly probable. Reaction pathway modeling could be used to determine the preferred site of substitution. The ortho- and para-directing effects of the amino groups would be a key factor. For instance, in a reaction with a generic electrophile (E+), computational models could compare the energy barriers for substitution at the different available positions on the aromatic ring. The transition state structures would reveal the geometry of the intermediate sigma complexes.

Nucleophilic Acyl Substitution at the Carbamate: The carbamate group can undergo nucleophilic attack. Modeling this type of reaction would involve simulating the approach of a nucleophile to the carbonyl carbon. The calculations would likely show a tetrahedral intermediate, followed by the departure of the tert-butoxy (B1229062) leaving group. The energy profile of this pathway would provide the activation energy for this transformation.

Oxidation of the Diamine: Aromatic diamines are susceptible to oxidation. Computational modeling could explore the mechanism of oxidation, for example, by molecular oxygen or other oxidizing agents. This would involve calculating the energies of radical cation intermediates and subsequent reaction products.

Reaction TypeModeled ProcessKey Computational Outputs
Electrophilic Aromatic SubstitutionAttack of an electrophile on the aromatic ringTransition state structures, activation energies for substitution at different positions
Nucleophilic Acyl SubstitutionAttack of a nucleophile on the carbamate carbonylEnergy profile of the reaction, structure of the tetrahedral intermediate
OxidationReaction with an oxidizing agentEnergies of radical intermediates, potential oxidation products

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes to Substituted Diaminophenyl Carbamates

The synthesis of tert-Butyl (3,4-diaminophenyl)carbamate and its substituted derivatives is an area ripe for innovation. Current methods often involve multi-step processes that can be inefficient and generate significant waste. Future research is poised to address these limitations through the development of more elegant and sustainable synthetic strategies.

One promising avenue is the exploration of catalytic C-H amination reactions. Directing the amination of an aniline (B41778) precursor at specific positions would offer a more atom-economical route to diaminophenyl structures. Advances in catalyst design, particularly those based on transition metals like palladium, copper, and rhodium, are critical. For instance, the development of ligands that can precisely control the regioselectivity of amination on an already substituted benzene (B151609) ring would be a significant breakthrough.

Furthermore, novel methods for the synthesis of carbamates are continuously being developed. organic-chemistry.org This includes photoredox catalysis for N-arylation and the use of greener reagents. organic-chemistry.orgrsc.org The application of these modern techniques to the synthesis of diaminophenyl carbamates could lead to milder reaction conditions, higher yields, and improved functional group tolerance. The development of one-pot procedures that combine the formation of the diamine and the carbamate (B1207046) functionalities would also represent a major step forward in efficiency.

Future synthetic strategies will likely focus on:

Catalytic C-H Amination: Developing catalysts for the direct and regioselective introduction of amino groups onto aromatic rings.

Advanced Carbamate Formation: Utilizing modern synthetic methods like photoredox catalysis to form the carbamate group under mild conditions. organic-chemistry.org

Flow Chemistry: Adapting existing syntheses to continuous flow processes for better control, safety, and scalability.

A comparative look at potential synthetic improvements is presented in the table below.

Current Method Potential Novel Route Anticipated Advantages
Multi-step synthesis from nitroanilinesDirect C-H amination of a Boc-protected anilineFewer steps, higher atom economy, reduced waste
Classical condensation for carbamate formationPhotoredox-catalyzed N-arylationMilder conditions, broader substrate scope
Batch processingContinuous flow synthesisImproved safety, consistency, and scalability

Exploration of Untapped Biological Activities and Therapeutic Potential

The carbamate moiety is a well-established pharmacophore found in numerous approved drugs, where it can act as a stable analogue of a peptide bond or contribute to drug-target interactions. nih.govcapes.gov.brnih.gov The diaminophenyl scaffold is also present in various biologically active molecules. The combination of these two features in this compound and its derivatives suggests a rich, yet largely unexplored, therapeutic potential.

Future research should focus on screening this compound and its libraries of derivatives against a wide range of biological targets. The vicinal diamine functionality is particularly interesting as it can serve as a precursor to benzimidazoles, a class of heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Emerging areas for therapeutic exploration include:

Enzyme Inhibition: The carbamate group can mimic the transition state of peptide hydrolysis, making it a promising candidate for inhibiting proteases and other hydrolases. nih.gov The development of unsymmetrical diureas and carbamates is an urgent task in the search for potent enzyme inhibitors. mdpi.com

Receptor Modulation: The aromatic ring and amino groups can be functionalized to create ligands that bind to specific receptors, potentially for neurological or metabolic diseases.

Anticancer Agents: The diaminophenyl moiety can be a precursor to compounds that intercalate with DNA or inhibit topoisomerases, pathways often targeted in cancer therapy.

Antimicrobial Drug Development: The structural motifs present in the compound are found in various antimicrobial agents.

The table below outlines potential therapeutic applications and the corresponding rationale.

Therapeutic Area Rationale for Exploration Key Structural Feature
OncologyPrecursor to benzimidazoles known for anticancer activity.3,4-Diaminophenyl group
Infectious DiseasesCarbamate and diamine motifs are present in known antimicrobial drugs.Carbamate and diamine groups
NeurologyPotential for designing ligands for CNS receptors.Aromatic scaffold and modifiable amine groups
Inflammatory DiseasesCarbamates are found in drugs targeting inflammatory pathways. nih.govCarbamate moiety

Advanced Material Applications and Device Fabrication

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers such as polyimides and polyamides. researchgate.netgoogle.com These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and filtration membranes. The unique structure of this compound offers intriguing possibilities for creating novel polymers with tailored properties.

The Boc-protected amine group allows for a controlled polymerization process. It can be deprotected in situ to reveal a reactive amine, enabling the formation of complex polymer architectures that would be difficult to achieve with the unprotected triamine. This opens the door to the fabrication of:

Processable Polyimides: The Boc group can enhance the solubility of the polymer precursors, facilitating their processing into thin films and fibers before being converted into the final, robust polyimide.

Functional Membranes: The diamine structure can be incorporated into polymers used for gas separation or water purification membranes. The ability to introduce additional functional groups onto the phenyl ring could allow for the fine-tuning of membrane selectivity and permeability.

Organic Electronics: Aromatic amines are known for their hole-transporting properties. Polymers derived from this compound could be explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The potential applications in advanced materials are summarized in the table below.

Material Type Potential Application Role of the Compound
High-Performance Polymers (e.g., Polyimides)Aerospace components, flexible electronicsMonomer providing thermal stability and processability
Functional MembranesGas separation, water purificationBuilding block for creating selective polymer membranes
Organic SemiconductorsOLEDs, OPVs, OFETsPrecursor to hole-transporting materials

Mechanistic Investigations of Complex Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay between the three amino groups, with their differing nucleophilicity and steric environments, presents a fascinating case for mechanistic study.

Future research could employ a combination of experimental techniques and computational modeling to elucidate reaction pathways. Key areas for investigation include:

Regioselectivity of Reactions: Studying the factors that govern which of the two free amino groups reacts preferentially in various chemical transformations. This could involve kinetic studies and the use of in-situ spectroscopic techniques like NMR. nih.gov

Role of the Boc-Protecting Group: Investigating how the tert-butoxycarbonyl group influences the reactivity of the adjacent amino groups and the aromatic ring. This includes understanding its electronic and steric effects.

Polymerization Mechanisms: Elucidating the kinetics and thermodynamics of polymerization reactions involving this monomer to gain better control over polymer chain growth and architecture.

Catalytic Cycles: For reactions where this compound is a substrate in a catalytic process, detailed studies of the catalyst's behavior and the intermediates formed are essential for improving catalyst efficiency and turnover. nih.gov

Scalability and Industrial Relevance of Synthesis Methods

For this compound to find widespread use in industrial applications, particularly in materials science, the development of a scalable and cost-effective synthesis is paramount. Current laboratory-scale syntheses are often not directly transferable to large-scale production due to factors such as expensive reagents, hazardous reaction conditions, and complex purification procedures. google.com

Future research in this area should focus on:

Process Optimization: Systematically varying reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and minimize cost.

Alternative Reagents: Replacing expensive or hazardous reagents with cheaper, safer, and more environmentally benign alternatives.

Catalyst Recovery and Reuse: For catalytic processes, developing methods for efficiently recovering and recycling the catalyst to reduce costs.

Waste Minimization: Designing synthetic routes that minimize the formation of byproducts and allow for the recycling of solvents and other materials.

The development of industrial-scale processes will be critical for unlocking the full potential of this versatile compound.

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tert-Butyl (3,4-diaminophenyl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.